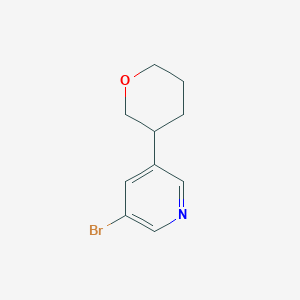
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position of the pyridine ring and a tetrahydro-2H-pyran-3-yl group attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine typically involves the bromination of 5-(tetrahydro-2H-pyran-3-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products:
Substitution: Formation of azides, nitriles, and substituted amines.
Oxidation: Formation of pyridine N-oxides or carboxylic acids.
Reduction: Formation of tetrahydropyridine derivatives.
Scientific Research Applications
3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)pyridine
- 3-Bromo-5-(tetrahydro-2H-pyran-2-yl)pyridine
- 3-Bromo-5-(tetrahydro-2H-pyran-5-yl)pyridine
Comparison:
- Structural Differences: The position of the tetrahydro-2H-pyran group varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Reactivity: The position of the substituent can influence the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their structural features and reactivity profiles.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-5-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-4-9(5-12-6-10)8-2-1-3-13-7-8/h4-6,8H,1-3,7H2 |
InChI Key |
RKTWHUFTRGEZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)
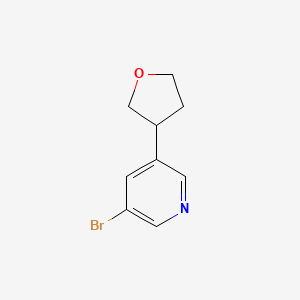
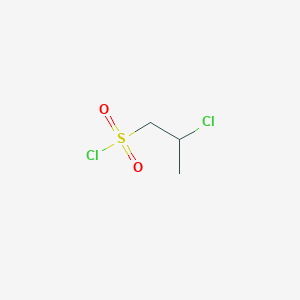
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
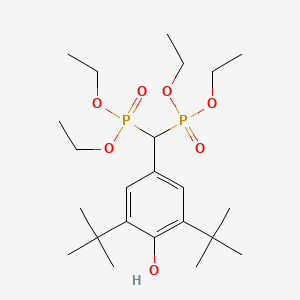
![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)
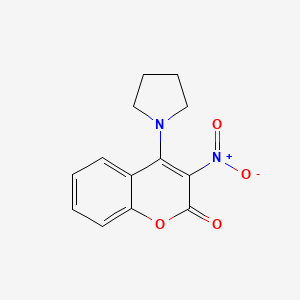
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)
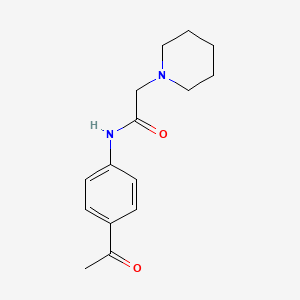

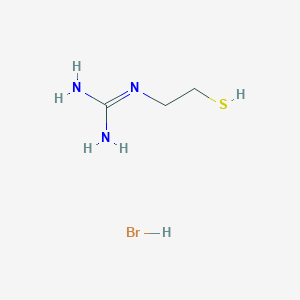
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
